(E)-4-Chlorobut-2-en-1-ol: A Bifunctional Building Block for Advanced Synthesis
(E)-4-Chlorobut-2-en-1-ol: A Bifunctional Building Block for Advanced Synthesis
A Senior Application Scientist's Guide to Structure, Reactivity, and Protocol
Compound Identification and Structure
(E)-4-chlorobut-2-en-1-ol is a bifunctional organic molecule featuring both an allylic alcohol and a primary alkyl chloride. This unique combination of reactive sites makes it a versatile synthon, or building block, in organic chemistry.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (E)-4-chlorobut-2-en-1-ol .[1] The "(E)" designation specifies the stereochemistry of the double bond, indicating that the higher-priority substituents on each carbon of the double bond are on opposite sides (a "trans" configuration).
Key Identifiers:
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IUPAC Name: (E)-4-chlorobut-2-en-1-ol[1]
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Synonyms: trans-4-Chloro-2-buten-1-ol, (2E)-4-Chloro-2-buten-1-ol[1][2]
Molecular Structure:
Figure 1: 2D chemical structure of (E)-4-chlorobut-2-en-1-ol.
Physicochemical Properties
Understanding the physical and chemical properties of a reagent is fundamental to its effective use in experimental design. These properties dictate appropriate storage conditions, solvent choices, and reaction workup procedures.
| Property | Value | Source |
| Molecular Weight | 106.55 g/mol | [1][2] |
| Density | 1.097 ± 0.06 g/cm³ (Predicted) | [3] |
| Boiling Point | 83-89 °C at 14 Torr | [3] |
| Flash Point | 83.2 ± 19.4 °C | [3][4] |
| Refractive Index | 1.469 | [3] |
| Storage | 2-8°C Refrigerator | [2] |
Synthesis and Reactivity Profile
The synthetic utility of (E)-4-chlorobut-2-en-1-ol stems from its two distinct functional groups, which can be addressed with high selectivity.
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The Allylic Alcohol: This group can undergo reactions typical of alcohols, such as oxidation to an aldehyde, esterification, or conversion into a better leaving group (e.g., a tosylate). The proximity of the double bond influences its reactivity.
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The Primary Alkyl Chloride: This site is an excellent electrophile, susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide variety of functional groups by reacting it with nucleophiles like amines, alkoxides, or cyanide.
This dual reactivity allows for sequential modifications, making it a valuable intermediate in multi-step syntheses. For instance, one functional group can be protected while the other is reacted, and then the protecting group can be removed to allow for further transformation.
Below is a conceptual workflow for a typical nucleophilic substitution reaction, a common application for this compound.
Applications in Drug Development and Organic Synthesis
The structure of (E)-4-chlorobut-2-en-1-ol is a recurring motif in various bioactive molecules and serves as a key starting material for more complex structures. Its bifunctionality is particularly prized in medicinal chemistry for building molecules with defined spatial arrangements and functional group diversity.
Key applications include:
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Precursor for Pharmaceuticals: The reactive handles allow for its incorporation into larger, more complex molecular scaffolds, which is a core activity in the synthesis of novel drug candidates.[5]
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Synthesis of Heterocycles: The compound can be used to construct heterocyclic rings, which are prevalent in many pharmaceuticals, through intramolecular cyclization reactions after one of the functional groups has been modified.
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Fragment-Based Drug Discovery: As a small, functionalized molecule, it can be used in fragment-based screening to identify initial binding interactions with biological targets.
Experimental Protocol: O-Alkylation of a Phenol
This protocol provides a self-validating method for the O-alkylation of a phenol using (E)-4-chlorobut-2-en-1-ol. The causality behind the choice of reagents and conditions is explained to ensure reproducibility and understanding.
Objective: To synthesize (E)-4-(4-nitrophenoxy)but-2-en-1-ol.
Reaction Scheme: 4-Nitrophenol + (E)-4-chlorobut-2-en-1-ol ---(K₂CO₃, Acetone)--> (E)-4-(4-nitrophenoxy)but-2-en-1-ol
Materials:
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4-Nitrophenol
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(E)-4-chlorobut-2-en-1-ol
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Potassium Carbonate (K₂CO₃), anhydrous
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Acetone, anhydrous
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Ethyl Acetate
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Brine (saturated NaCl solution)
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Sodium Sulfate (Na₂SO₄), anhydrous
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Silica Gel for column chromatography
Methodology:
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Reaction Setup (The "Why"):
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To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrophenol (1.0 eq).
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Add anhydrous potassium carbonate (1.5 eq). Causality: K₂CO₃ is a mild base used to deprotonate the phenol, forming the more nucleophilic phenoxide ion. An excess is used to drive the reaction to completion. Anhydrous conditions are critical to prevent side reactions with water.
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Add anhydrous acetone (approx. 10 mL per gram of 4-nitrophenol). Causality: Acetone is a polar aprotic solvent that readily dissolves the reactants but does not interfere with the Sₙ2 reaction.
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Addition of Electrophile:
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Dissolve (E)-4-chlorobut-2-en-1-ol (1.1 eq) in a minimal amount of anhydrous acetone.
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Add the solution dropwise to the stirring suspension at room temperature. Causality: A slight excess of the alkylating agent ensures the complete consumption of the starting phenol. Dropwise addition helps to control any potential exotherm.
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Reaction and Monitoring:
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Heat the reaction mixture to reflux (approx. 56°C for acetone) and stir.
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Monitor the reaction progress using Thin Layer Chromatography (TLC). A new spot corresponding to the product should appear, and the starting phenol spot should diminish. Trustworthiness: TLC is a crucial self-validation step. By comparing the reaction mixture to spots of the starting materials, you can definitively track the formation of the product and determine the reaction's endpoint.
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Workup and Isolation:
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Once the reaction is complete, cool the mixture to room temperature.
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Filter the solid K₂CO₃ and wash it with a small amount of acetone.
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Concentrate the filtrate under reduced pressure to remove the acetone.
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Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x). Causality: The water wash removes residual K₂CO₃ and other inorganic salts. The brine wash helps to break up emulsions and remove residual water from the organic layer.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purification and Characterization:
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Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.
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Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
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Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Trustworthiness: Full characterization provides unequivocal proof of the product's identity, validating the entire experimental process.
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This detailed protocol, grounded in the principles of organic reactivity, provides a reliable method for utilizing (E)-4-chlorobut-2-en-1-ol as a versatile building block in synthetic chemistry.
References
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Pharmaffiliates. (n.d.). (E)-4-Chlorobut-2-en-1-ol. Retrieved from [Link]
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PubChem. (n.d.). trans-4-Chloro-2-butene-1-OL. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (2025, August 25). (2E)-4-Chloro-2-buten-1-ol. Retrieved from [Link]
